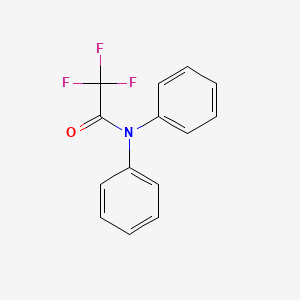

2,2,2-trifluoro-N,N-diphenylacetamide

Descripción general

Descripción

2,2,2-Trifluoro-N,N-diphenylacetamide is a chemical compound characterized by its trifluoromethyl group and two phenyl rings attached to the nitrogen atoms of the acetamide group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-trifluoro-N,N-diphenylacetamide typically involves the reaction of trifluoroacetic anhydride with diphenylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure the purity of the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to achieve high yields. The process may also include purification steps such as recrystallization or distillation to obtain the desired product in its pure form.

Análisis De Reacciones Químicas

Reduction with Borane (BH₃) to Hemiaminal Intermediates

The compound undergoes BH₃-mediated reduction to form hemiaminal intermediates (e.g., 2d ), which exhibit autocatalytic behavior .

Key observations :

-

Stabilization of hemiaminal : The trifluoromethyl group stabilizes the intermediate by reducing nitrogen’s nucleophilicity, preventing decomposition .

-

Kinetics : Real-time ¹⁹F/¹H NMR studies showed 2d accumulates to 80 mol% before converting to the fully reduced amine 5d (Table 1) .

Table 1: Stability of Hemiaminal Intermediates

| Amide (R₁, R₂) | Hemiaminal Stability | Final Product Yield |

|---|---|---|

| -NPh₂ (1d ) | 80 mol% (2d ) | >90% (5d ) |

| -N(C₆H₄-p-CF₃)₂ | 72 h stability | Quantitative |

Autocatalytic Reaction Mechanism

The hemiaminal 2d acts as a Lewis base, coordinating BH₃ and the parent amide 1d , enabling autocatalysis :

-

Background reaction : Initial reduction of 1d to 2d (non-catalytic).

-

Autocatalytic cycle :

-

2d + BH₃ → BH₃-2d complex (Step III).

-

Coordination to 1d activates both substrates for faster reduction (Step IV).

-

Key evidence :

-

Adding 15 mol% 2d eliminated the 35-hour lag phase (Fig. 2A–C) .

-

Cross-catalytic experiments demonstrated mutual acceleration between 1d and other amides (e.g., 1b ) .

Inhibition by Lewis Bases

Stronger Lewis bases (e.g., dimethylaniline) sequester BH₃, halting the reaction . This confirms borane’s role as the active Lewis acid.

Catalytic Reduction to Amines

Under catalytic conditions, 1d is reduced to 5d (N,N-diphenyl-2,2,2-trifluoroethylamine) alongside boron-containing byproducts (e.g., 7 ) .

Conditions :

-

Catalyst : Hemiaminal 2d (autogenerated).

-

Solvent : Dichloromethane-d₂.

Table 2: Reduction Outcomes

| Starting Material | Product | Key Characterization Data (¹⁹F NMR) |

|---|---|---|

| 1d | 5d + 7 | δ = -75.7 ppm (CF₃) |

Cross-Catalytic Effects

2d accelerates reductions of structurally distinct amides (e.g., 1a , 1b ) :

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1.1 Drug Design and Development

TFDA is utilized in the design of novel pharmacological agents, particularly in optimizing interactions with biological targets. Its trifluoromethyl group enhances lipophilicity and metabolic stability, making it a favorable candidate for drug development.

- Case Study: Opioid Receptor Modulation

Recent research has demonstrated that derivatives of TFDA can act as selective modulators of opioid receptors. For instance, compounds designed with TFDA scaffolding showed improved selectivity for the D3 receptor over D2, potentially reducing side effects associated with traditional opioid therapies. This is crucial for developing medications that minimize addiction risks while providing analgesic effects .

1.2 Anticancer Activity

TFDA and its derivatives have been investigated for their anticancer properties. The trifluoromethyl group is known to enhance the potency of compounds against various cancer cell lines.

- Data Table: Anticancer Activity of TFDA Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| TFDA Derivative A | HeLa | 5.4 | Induction of apoptosis |

| TFDA Derivative B | MCF-7 | 3.2 | Inhibition of proliferation |

| TFDA Derivative C | A549 | 4.8 | Cell cycle arrest |

Agrochemical Applications

2.1 Herbicide Development

TFDA has been evaluated for its potential as a herbicide due to its ability to disrupt plant growth through specific biochemical pathways.

- Case Study: Herbicidal Efficacy on Papaver somniferum

Research conducted on the efficacy of TFDA as a herbicide showed significant damage to the growth of opium poppy plants (Papaver somniferum). The compound induced severe injury at low concentrations, demonstrating its potential for controlling illicit crop cultivation .

2.2 Insect Repellents

The structural characteristics of TFDA make it a candidate for developing insect repellents. Its effectiveness in repelling certain insect species has been noted, although further studies are required to optimize formulations for commercial use.

Materials Science Applications

3.1 Polymer Chemistry

TFDA is being explored as a building block in polymer synthesis due to its unique trifluoromethyl functionality, which can impart desirable properties such as thermal stability and chemical resistance.

- Data Table: Properties of Polymers Derived from TFDA

| Polymer Type | Thermal Stability (°C) | Chemical Resistance |

|---|---|---|

| Polyamide from TFDA | 250 | Excellent against solvents |

| Polyurethane from TFDA | 230 | Moderate against acids |

3.2 Coatings and Adhesives

In coatings technology, TFDA-modified compounds are being studied for their adhesion properties and resistance to environmental degradation, making them suitable for outdoor applications.

Mecanismo De Acción

The mechanism by which 2,2,2-trifluoro-N,N-diphenylacetamide exerts its effects depends on its molecular targets and pathways. The trifluoromethyl group can interact with biological targets, leading to inhibition or activation of specific enzymes or receptors. The phenyl rings may also play a role in binding to protein targets, influencing biological processes.

Comparación Con Compuestos Similares

2,2,2-Trifluoro-N-phenylacetamide

N,N-Dimethyltrifluoroacetamide

Trifluoroacetic acid derivatives

Uniqueness: 2,2,2-Trifluoro-N,N-diphenylacetamide stands out due to its dual phenyl groups, which can enhance its binding affinity and specificity compared to similar compounds. This unique structure makes it a valuable compound in various research and industrial applications.

Actividad Biológica

2,2,2-Trifluoro-N,N-diphenylacetamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Chemical Formula : C16H14F3N

- Molecular Weight : 295.28 g/mol

The presence of trifluoromethyl groups significantly influences the compound's lipophilicity and reactivity, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within the body:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways. For example, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the biosynthesis of prostaglandins involved in inflammation and pain .

- Receptor Binding : It may also act as a ligand for various receptors, influencing cellular signaling pathways. Studies suggest that modifications in the phenyl rings enhance binding affinity to certain receptors compared to unmodified derivatives .

Biological Activity and Therapeutic Applications

Research indicates that this compound exhibits several biological activities:

- Anti-inflammatory Effects : The compound has demonstrated significant anti-inflammatory properties in various models. For instance, it showed efficacy comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac in analgesic activity assays .

- Antifungal Activity : Some derivatives of diphenylacetamides have been explored for antifungal activity. However, the trifluorinated version's specific antifungal properties remain less characterized .

- Potential Anticancer Activity : Preliminary studies suggest that modifications in the diphenylacetamide structure can lead to compounds with anticancer properties; however, specific data on this compound is limited .

Case Studies and Research Findings

- Analgesic Activity Study :

- Enzyme Interaction Studies :

- Toxicological Assessment :

Data Summary Table

Propiedades

IUPAC Name |

2,2,2-trifluoro-N,N-diphenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F3NO/c15-14(16,17)13(19)18(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMJSWAIATYIZKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.